ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate involves complex organic reactions and methodologies. A notable method includes the [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon with N-tosylimines in the presence of an organic phosphine catalyst, resulting in excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). Another approach involves the isolation and identification of cis isomers through photoisomerization, demonstrating the complexity and versatility of synthetic strategies for related compounds (Englert, Weber, & Klaus, 1978).
Molecular Structure Analysis
The structural analysis of ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate and its analogs has been facilitated by various spectroscopic techniques, including NMR and X-ray crystallography. The crystal structure determination of a related compound, 3,7,11,15-tetramethyl-2,4,6,10,14-all-trans-hexadecapentaenoic acid, provides insight into the spatial arrangement and confirmation of such molecules (Ashizawa et al., 1985).
Chemical Reactions and Properties
Ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate undergoes various chemical reactions, including photoisomerization, which leads to the formation of cis isomers with distinct physical and chemical properties. The selective synthesis of cis-isomers and their enrichment is crucial for exploring the reactivity and application potential of this compound and its derivatives (Matsui et al., 1986).
Scientific Research Applications
It is used in laser active cyanopyrromethene–BF2 complexes, contributing to advancements in laser technology (Sathyamoorthi et al., 1994).
This compound serves as a useful chemical in diverse scientific research applications, including organic synthesis and material science (Nakagawa et al., 2000).
It is an aromatic analogue of retinoic acid, which can be isolated and identified using NMR spectroscopy. This makes it valuable in studies related to vitamin A and its analogues (Englert et al., 1978).
The compound is also utilized in polymer chemistry, particularly in the radical polymerization of various monomers, demonstrating its versatility in polymer synthesis (Colombani & Chaumont, 1994).
It has been used in the synthesis of specific macrocyclic moieties, indicating its role in the construction of complex organic compounds (Wallach et al., 1984).
Sharpless chiral epoxidation of its derivatives has led to the synthesis of host-specific plant toxins, highlighting its importance in agricultural chemistry (Crombie & Jarrett, 1989).
properties
IUPAC Name |
ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-7-24-22(23)17-21(6)16-10-15-20(5)14-9-13-19(4)12-8-11-18(2)3/h11,13,15,17H,7-10,12,14,16H2,1-6H3/b19-13+,20-15+,21-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYVSGCRUDETNO-JYQWTDEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418621 | |
Record name | AC1NSMQL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate | |
CAS RN |
60437-17-4 | |
Record name | AC1NSMQL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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